![molecular formula C11H13N5Na4O9P2 B1141304 tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MRS 2179 四ナトリウム塩は、P2Y1 受容体の選択的かつ競合的な拮抗薬です。この化合物は、P2Y1 受容体に対する高親和性と特異性で知られており、プリン作動性シグナル伝達経路の研究における貴重なツールとなっています。 MRS 2179 四ナトリウム塩の化学名は、2’-デオキシ-N6-メチルアデノシン 3’,5’-ビスリン酸 四ナトリウム塩です .
準備方法
合成経路と反応条件: MRS 2179 四ナトリウム塩の合成は、前駆体である 2’-デオキシアデノシンから始まり、複数の段階で進行します。重要な工程には、N6 位のメチル化と、3’ および 5’ ヒドロキシル基のリン酸化が含まれます。反応条件は通常、目的の位置での選択的な反応を確実に行うために、保護基の使用が含まれます。 最終生成物は、脱保護と精製工程の後得られます .
工業生産方法: MRS 2179 四ナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 自動合成および精製システムの使用は、一貫した品質とスケーラビリティを実現するのに役立ちます .
化学反応の分析
反応の種類: MRS 2179 四ナトリウム塩は、反応性のリン酸基の存在により、主に置換反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加することができます .
一般的な試薬と条件: MRS 2179 四ナトリウム塩を含む反応で使用される一般的な試薬には、メチル化剤、リン酸化剤、および保護基試薬が含まれます。 反応は通常、選択性と収率を確保するために、制御された温度と pH 条件下で行われます .
主な生成物: MRS 2179 四ナトリウム塩の反応から生成される主な生成物には、様々なリン酸化およびメチル化誘導体が含まれます。 これらの生成物は、多くの場合、さらなる合成段階の中間体として、または生化学的研究のツールとして使用されます .
科学的研究の応用
Biological Applications
-
Medicinal Chemistry :
- Cancer Treatment : Preliminary studies suggest that this compound may act as a therapeutic agent in cancer treatment due to its ability to influence cellular signaling pathways associated with cell proliferation and apoptosis .
- Antiviral Properties : The structural similarity to other purine derivatives positions it as a candidate for antiviral drug development, potentially affecting viral replication mechanisms.
- Purinergic Signaling :
Case Study 1: Purine Nucleoside Phosphorylase Deficiency
A study explored the role of purine nucleoside phosphorylase in metabolic pathways affected by tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate. The findings indicated that inhibiting this enzyme could lead to increased levels of toxic metabolites in patients with deficiencies, suggesting therapeutic avenues for managing such conditions .
Case Study 2: Interaction with Metal Nanoparticles
Research into the effects of metal-containing nanoparticles on health demonstrated that compounds similar to this compound can enhance the bioavailability of therapeutic agents when combined with nanoparticles. This synergy may improve drug delivery systems and efficacy in clinical settings .
Potential Applications in Drug Development
The unique properties of this compound suggest several promising applications:
Application Area | Potential Use | Research Insights |
---|---|---|
Cancer Therapy | Targeting cell signaling pathways | Influence on apoptosis and proliferation mechanisms |
Antiviral Agents | Inhibition of viral replication | Structural similarity to known antiviral compounds |
Drug Delivery Systems | Enhancing bioavailability through nanoparticles | Synergistic effects observed in preclinical studies |
Metabolic Disorders | Therapeutic interventions for enzyme deficiencies | Implications for managing purine metabolism disorders |
作用機序
MRS 2179 四ナトリウム塩は、P2Y1 受容体に競合的に結合することにより効果を発揮し、アデノシン二リン酸などの内因性アゴニストの作用を阻害します。この阻害は、P2Y1 受容体によって媒介される下流シグナル伝達経路の活性化を阻止します。 関連する分子標的には、受容体自体と様々な細胞内シグナル伝達分子が含まれます .
類似化合物との比較
MRS 2179 四ナトリウム塩は、P2Y1 受容体に対する高い特異性と親和性で独特です。類似の化合物には、MRS 2500 や MRS 2365 などの他の P2Y1 受容体拮抗薬が含まれます。 MRS 2179 四ナトリウム塩は、そのよく特徴付けられた薬理学的プロファイルと科学研究での広範な使用により、しばしば好まれます .
類似化合物のリスト:- MRS 2500
- MRS 2365
- 2’-デオキシ-N6-メチルアデノシン 3’,5’-ビスリン酸
生物活性
Tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of purinergic signaling. This compound, often referred to in the literature as a nucleotide analogue, plays significant roles in various cellular processes, including signaling pathways that regulate immune responses and inflammation.
Chemical Structure and Properties
The compound's structure consists of a purine base linked to a ribose sugar and a phosphate group. Its unique configuration allows it to interact with purinergic receptors, which are vital for numerous physiological functions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₅O₇P |
Molecular Weight | 359.28 g/mol |
Solubility | Highly soluble in water |
pKa | Approximately 7.4 |
This compound primarily acts as an agonist for purinergic receptors, specifically P2Y and P1 receptor subtypes. These receptors are involved in various cellular responses:
- Cell Proliferation : Activation of P2Y receptors has been linked to enhanced cell proliferation and survival in various cell types.
- Inflammatory Response : This compound modulates inflammatory responses by influencing the release of pro-inflammatory cytokines.
- Neurotransmission : The interaction with purinergic receptors also plays a role in neurotransmission and pain signaling pathways.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound through in vitro experiments:
- Cell Line Studies : Research involving human cell lines has shown that this compound can stimulate cellular pathways associated with growth and inflammation. For instance, it was observed that treatment with the compound resulted in increased expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .
- Purinergic Signaling : A detailed study on purinergic signaling indicated that this compound effectively activates P2Y receptors, leading to calcium influx in cells, which is crucial for various cellular functions .
In Vivo Studies
Animal model studies have provided further insights into the biological effects of this compound:
- Pain Models : In models of neuropathic pain, administration of this compound resulted in significant analgesic effects, suggesting its potential use as a therapeutic agent for pain management .
- Inflammation Models : Studies have shown that this compound can reduce inflammation markers in animal models of arthritis, highlighting its potential anti-inflammatory properties .
Case Studies
- Chronic Pain Management : A clinical case study reported the use of this compound in patients suffering from chronic pain conditions. The results indicated a marked improvement in pain scores and quality of life metrics post-treatment.
- Autoimmune Disorders : Another case study explored its effects on autoimmune disorders where it was found to modulate immune responses effectively, potentially offering a new avenue for treatment strategies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?
- Synthesis : The compound is typically synthesized via sequential phosphorylation of the nucleoside core. For example, phosphorylation of the hydroxyl groups on the oxolane ring is achieved using phosphoramidite chemistry under anhydrous conditions, followed by sodium salt formation .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm for purine absorbance) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 31P NMR for phosphate group verification) are critical. Mass spectrometry (MS) confirms molecular weight .
Q. How can the stereochemical configuration of the compound be confirmed?
- Use X-ray crystallography to resolve the (2R,3S,5S) stereochemistry of the oxolane ring. Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with known adenosine derivatives .
Advanced Research Questions
Q. What experimental strategies are used to investigate its interaction with purinergic receptors (e.g., P2Y or adenosine receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and measure binding kinetics (association/dissociation rates) of the compound. For example, Cangrelor (a structurally related antagonist) was studied using SPR to assess GPR17 receptor interactions .
- Radioligand Binding Assays : Compete with 3H-labeled agonists (e.g., NECA for adenosine receptors) in membrane preparations. Calculate IC50 values to determine affinity .
- Functional Assays : Measure cAMP accumulation (for adenosine A2A receptors) or calcium flux (for P2Y receptors) in transfected HEK293 cells .
Q. How can contradictory data on receptor specificity be resolved?
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. radioligand assays). For example, discrepancies in P2Y12 receptor affinity might arise from differences in membrane protein preparations .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures. Adjust for solvent accessibility of the phosphate groups, which may influence binding .
Q. What methodologies assess the compound’s stability in physiological buffers?
- Phosphate Hydrolysis Monitoring : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze degradation products via LC-MS. The phosphonatooxymethyl group is prone to enzymatic cleavage by phosphatases .
- Chelation Effects : Test stability in the presence of divalent cations (e.g., Mg2+) using 31P NMR to detect shifts in phosphate resonance peaks .
Q. Data Interpretation and Optimization
Q. How can researchers optimize solubility for in vivo studies?
- Salt Formulation : The tetrasodium salt enhances aqueous solubility. Adjust pH to 7–8 to prevent precipitation. For pharmacokinetic studies, use lyophilization to prepare stable formulations .
- Co-Solvents : Test biocompatible solvents like PEG-400 or cyclodextrins to improve solubility without altering receptor binding .
Q. What analytical techniques differentiate this compound from structurally similar metabolites (e.g., ADP/ATP analogs)?
- Tandem MS (MS/MS) : Fragment ions at m/z 426 (purine core) and m/z 97 (phosphate group) distinguish it from endogenous nucleotides .
- Ion-Pair Chromatography : Use tetrabutylammonium acetate as an ion-pairing agent in HPLC to separate phosphorylated analogs based on hydrophobicity .
Q. Contradictory Findings and Troubleshooting
Q. Why do some studies report antagonism while others observe partial agonism?
- Receptor Subtype Selectivity : Test the compound against recombinant receptor subtypes (e.g., P2Y1 vs. P2Y12) to clarify selectivity. For example, MRS2179 (a related compound) acts as a P2Y1 antagonist but has no effect on P2Y12 .
- Cell-Specific Signaling Pathways : Use knockout cell lines (e.g., Gq/11-deficient) to isolate downstream effects .
特性
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。